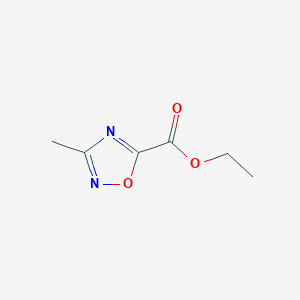
2-(2-Bromo-4-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(2-Bromo-4-chlorophenyl)ethanol”, there are related studies on the synthesis of similar compounds. For instance, a protocol has been developed for the synthesis of ketamine, using a hydroxy ketone intermediate . Another study describes the synthesis of deuterium-labelled 2-bromoethanol and other compounds from 2-benzyloxyacetic acid .Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-chlorophenyl)ethanol” can be determined using various techniques such as X-ray diffraction, IR, H-NMR, C-NMR, and UV-Visible-spectroscopy .Physical And Chemical Properties Analysis
“2-(2-Bromo-4-chlorophenyl)ethanol” is a colorless or light yellow hygroscopic liquid with relatively stable and toxic chemical properties .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
2-(2-Bromo-4-chlorophenyl)ethanol: derivatives have been studied for their potential as antimicrobial and antiproliferative agents . These compounds have shown promise in combating drug resistance by pathogens and cancerous cells, making them valuable in the development of new pharmaceuticals.
Antiviral Applications
Derivatives of 2-(2-Bromo-4-chlorophenyl)ethanol have been explored for their antiviral activities . These compounds could play a crucial role in the treatment of viral infections, including those caused by RNA and DNA viruses.
Organic Synthesis
In the field of chemistry, 2-(2-Bromo-4-chlorophenyl)ethanol is used as an organic synthetic raw material. It finds application in the synthesis of complex molecules such as 2-piperidin-1-yl-ethanol, which is important for creating various chemical entities .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role in creating intermediates that lead to active pharmaceutical ingredients is crucial for drug development and manufacturing .
Biological Studies
In biology, 2-(2-Bromo-4-chlorophenyl)ethanol derivatives are used to study biological activities such as anti-inflammatory and analgesic effects. These studies contribute to our understanding of how such compounds can be used to treat various conditions .
Materials Science
2-(2-Bromo-4-chlorophenyl)ethanol: is involved in materials science research, particularly in the synthesis of novel compounds with potential applications in various industries . Its role in creating new materials with unique properties is of significant interest.
Environmental Science
The environmental impact of 2-(2-Bromo-4-chlorophenyl)ethanol and its derivatives is also a field of study. Researchers are interested in understanding how these compounds interact with the environment and their potential effects .
Industrial Applications
In industrial settings, 2-(2-Bromo-4-chlorophenyl)ethanol may be used in the production of other chemicals or as a specialty solvent. Its properties make it suitable for various industrial processes .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by 2-(2-Bromo-4-chlorophenyl)ethanol are currently unknown . Many bioactive aromatic compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Given the potential biological activities of similar compounds, it is possible that this compound may have diverse effects at the molecular and cellular level . .
properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAISAAYRNWOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306472 |
Source


|
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenyl)ethanol | |
CAS RN |
52864-57-0 |
Source


|
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)


![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)






